2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group attached to a morpholine ring.
Preparation Methods
The synthesis of 2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-cyclopropylmorpholine with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The mixture is stirred at a low temperature to ensure the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity.
Chemical Reactions Analysis
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
2-Chloro-1-(3-cyclopropylmorpholin-4-yl)ethan-1-one can be compared with similar compounds such as:
2-Chloro-1-morpholinoethan-1-one: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Chloro-1-(3-cyclopropylmorpholino)ethan-1-one: Another similar compound with slight variations in the morpholine ring, which can influence its chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(3-cyclopropylmorpholin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c10-5-9(12)11-3-4-13-6-8(11)7-1-2-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOKSRFENACETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCCN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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